3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is notable for its unique structure, which includes both benzofuran and trifluoromethylphenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the acetamido and trifluoromethylphenyl groups. Common reagents used in these reactions include palladium catalysts for coupling reactions and various protecting groups to ensure selective reactions at different stages.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Trifluoromethylphenyl Compounds: Molecules containing the trifluoromethylphenyl group but lacking the benzofuran structure.
Uniqueness
What sets 3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE apart is its combination of both benzofuran and trifluoromethylphenyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H19F3N2O4 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
3-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H19F3N2O4/c1-15-9-10-19-16(14-35-22(19)11-15)12-23(33)32-24-20-7-2-3-8-21(20)36-25(24)26(34)31-18-6-4-5-17(13-18)27(28,29)30/h2-11,13-14H,12H2,1H3,(H,31,34)(H,32,33) |
InChI Key |
BLGPEJUWXMFHOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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